7-Amino-1-methoxynaphthalene

Vue d'ensemble

Description

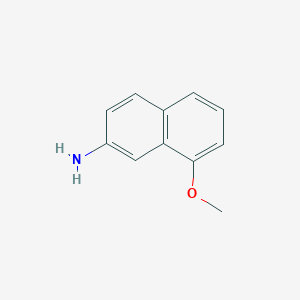

7-Amino-1-methoxynaphthalene is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, characterized by the presence of an amino group at the 7th position and a methoxy group at the 1st position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1-methoxynaphthalene typically involves the introduction of the amino and methoxy groups onto the naphthalene ring. One common method includes the nitration of 1-methoxynaphthalene followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available naphthalene derivatives. The process generally includes nitration, reduction, and purification steps to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Amino-1-methoxynaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can further modify the amino group.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.

Substitution: Reagents like halogens and sulfonic acids are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted naphthalenes, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : 7-Amino-1-methoxynaphthalene serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the development of various chemical compounds.

- Fluorescent Probes : The compound is utilized as a fluorescent probe due to its distinct photophysical properties, which allow for effective detection and imaging in biochemical assays .

2. Biology

- Biochemical Pathways : Ongoing research is investigating its potential in drug development, particularly targeting specific biological pathways. The compound's ability to interact with enzymes and receptors suggests it may influence various biochemical processes.

- Biosensors : Its fluorescent properties enable its application in biosensors for detecting biomolecules, enhancing diagnostic capabilities in medical research .

3. Medicine

- Drug Development : There is significant interest in exploring this compound for potential therapeutic applications. Its structural features may allow it to modulate biological activity, making it a candidate for new drug formulations .

- Diagnostics : The compound has been studied for its role in developing diagnostic tools, particularly in detecting diseases through fluorescence-based methods .

4. Industry

- Dyes and Pigments : this compound is employed in the production of dyes and pigments, leveraging its color properties for various industrial applications.

- Chemical Manufacturing : Its versatility extends to being a building block for other industrial chemicals, enhancing production efficiency and product diversity.

Case Study 1: Fluorescent Probes

A study highlighted the development of naphthalene-based fluorescent probes that utilize derivatives like this compound for detecting glutathione (GSH) in live cells. These probes demonstrated clinical significance in diagnosing sepsis, showcasing the compound's potential in medical diagnostics .

Case Study 2: Drug Development

Research focusing on the synthesis of compounds similar to this compound has shown promising results in targeting specific cellular pathways. The compound's ability to interact with biological targets positions it as a valuable candidate for further pharmaceutical research .

Mécanisme D'action

The mechanism of action of 7-Amino-1-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

- 1-Amino-2-methoxynaphthalene

- 2-Amino-1-methoxynaphthalene

- 7-Amino-2-methoxynaphthalene

Comparison: Compared to its analogs, 7-Amino-1-methoxynaphthalene exhibits unique properties due to the specific positioning of the amino and methoxy groups. This positioning affects its reactivity, binding affinity, and overall chemical behavior, making it distinct and valuable for specific applications .

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. Its synthesis, chemical reactions, and applications in research and industry highlight its importance and versatility.

Activité Biologique

7-Amino-1-methoxynaphthalene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a detailed overview of its biological activity, supported by various studies, data tables, and case evaluations.

This compound is a derivative of naphthalene, characterized by the presence of an amino group and a methoxy group. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₁H₁₃N₁O

- Molecular Weight : 175.23 g/mol

Antifungal Activity

Recent studies have highlighted the antifungal potential of naphthalene derivatives, including this compound. Research indicates that certain derivatives exhibit significant inhibitory effects against various fungal strains, particularly through the inhibition of enzymes involved in amino acid biosynthesis.

- Study Findings : A study demonstrated that 4-methoxy-naphthalene derivatives, which include this compound, showed promising activity against Paracoccidioides spp. The compound's mechanism appears to involve targeting homoserine dehydrogenase, a key enzyme in the methionine biosynthesis pathway, which is crucial for fungal growth and survival .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Various derivatives have shown cytotoxic effects on different cancer cell lines.

- Case Study : A series of naphthalene derivatives were synthesized and tested against breast cancer (MCF-7) and leukemic (K562) cell lines. Among these compounds, several exhibited significant growth inhibition with IC₅₀ values ranging from 1.42 to 2.92 µM in T47D cells . This suggests that modifications to the naphthalene structure can enhance its anticancer efficacy.

Radical Scavenging Activity

The antioxidant properties of naphthalene derivatives have been investigated, with findings indicating that certain structural modifications can enhance their radical scavenging capabilities.

- Research Insights : Studies on the radical scavenging effects of methoxynaphthalene derivatives revealed that the presence of hydroxyl groups significantly contributes to their antioxidant activity. The free radical scavenging activities were assessed using various assays (e.g., DPPH and ABTS), showing that O-sulfated forms retained higher antioxidant capacity compared to their methoxylated counterparts .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

8-methoxynaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVYDSOJYTVLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704761 | |

| Record name | 8-Methoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92287-47-3 | |

| Record name | 8-Methoxy-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92287-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.